Methyl 3-amino-4-bromobenzofuran-2-carboxylate
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Overview
Description
Methyl 3-amino-4-bromobenzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. This compound, with a molecular weight of 270.08 g/mol, is characterized by its unique structure, which includes a bromine atom and an amino group attached to the benzofuran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-4-bromobenzofuran-2-carboxylate typically involves the formation of the benzofuran ring followed by the introduction of the amino and bromine substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2) can yield a benzofuran derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-bromobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Methyl 3-amino-4-bromobenzofuran-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer, bacterial infections, and viral diseases.
Biological Studies: The compound is used in studies to understand its biological activities, such as anti-tumor, antibacterial, and antiviral properties.
Pharmaceutical Development: It is utilized in the development of new drugs and clinical drug candidates due to its unique structure and biological activities.
Chemical Research: The compound is valuable in synthetic organic chemistry for the development of new synthetic methodologies and the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules. For instance, its anti-tumor activity may involve the inhibition of specific enzymes involved in cell proliferation, while its antibacterial activity could be due to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: Another compound with similar structural features but with a thiophene ring instead of a benzofuran ring.
Benzofuran Carbohydrazide: A benzofuran derivative known for its antimicrobial activities.
Uniqueness: Methyl 3-amino-4-bromobenzofuran-2-carboxylate is unique due to the presence of both an amino group and a bromine atom on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activities, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H8BrNO3 |
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Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 3-amino-4-bromo-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO3/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 |
InChI Key |
CYWUGOUADHMEIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC=C2Br)N |
Origin of Product |
United States |
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